
N-ethenyl-N-formyl-2-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethenyl-N-formyl-2-methylprop-2-enamide is an organic compound with a unique structure that includes both an ethenyl and a formyl group attached to a 2-methylprop-2-enamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethenyl-N-formyl-2-methylprop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with ethenyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and high throughput. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethenyl-N-formyl-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation techniques.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the ethyl derivative of the original compound.
Substitution: Various substituted amides or esters can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
N-ethenyl-N-formyl-2-methylprop-2-enamide has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The compound can be incorporated into materials to enhance their mechanical or thermal properties.
Biological Research: It may serve as a building block for the synthesis of biologically active molecules.
Medical Research:
Mécanisme D'action
The mechanism by which N-ethenyl-N-formyl-2-methylprop-2-enamide exerts its effects depends on its specific application. In polymer chemistry, the ethenyl group can undergo polymerization to form long chains, while the formyl group can participate in cross-linking reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide: This compound has a similar backbone but includes dimethoxyethyl groups instead of ethenyl and formyl groups.
N-(2-arylethyl)-2-methylprop-2-enamides: These compounds have arylethyl groups attached to the amide nitrogen, providing different chemical properties.
Uniqueness
N-ethenyl-N-formyl-2-methylprop-2-enamide is unique due to the presence of both ethenyl and formyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and the creation of novel materials and compounds.
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
N-ethenyl-N-formyl-2-methylprop-2-enamide |
InChI |
InChI=1S/C7H9NO2/c1-4-8(5-9)7(10)6(2)3/h4-5H,1-2H2,3H3 |
Clé InChI |
HSAQQNLHEHJOBA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)N(C=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


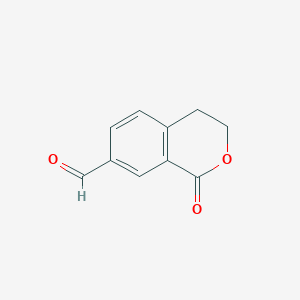
![tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate](/img/structure/B13466941.png)
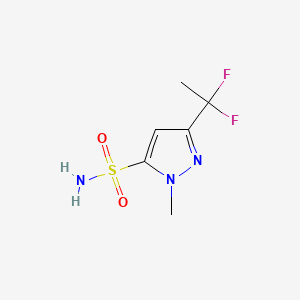

![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
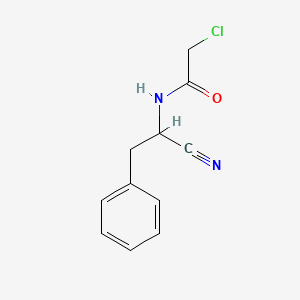

![tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)
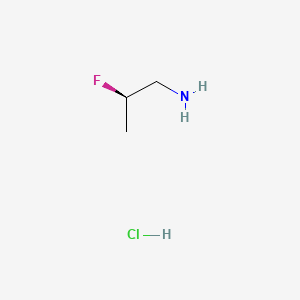
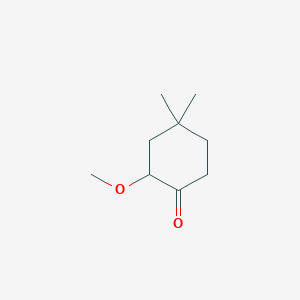


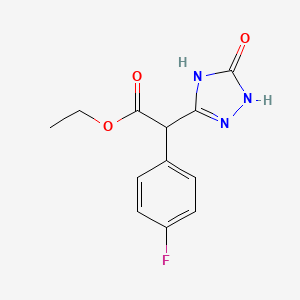
![3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)
